molecular formula C10H12BrClO2 B8336998 1-(4-Bromophenoxy)-4-chloro-2-butanol

1-(4-Bromophenoxy)-4-chloro-2-butanol

Cat. No.: B8336998
M. Wt: 279.56 g/mol
InChI Key: HNQBHUIJISCNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)-4-chloro-2-butanol is a specialized organic compound of interest in medicinal chemistry and chemical synthesis. This molecule features both a bromophenoxy ether and a chloro-alcohol functional group within its structure, making it a versatile building block for constructing more complex molecules. Its structure suggests potential as a synthetic intermediate for the development of novel compounds, particularly in pharmaceutical research. The presence of halogen atoms (bromine and chlorine) is significant in drug design. Chlorine-containing fragments are prevalent in medicinal chemistry, found in over 250 FDA-approved drugs, as the chlorine atom can influence a molecule's pharmacokinetics, metabolism, and binding affinity to biological targets . Similarly, bromine is often used in research compounds to explore structure-activity relationships (SAR). This reagent can be utilized in various synthetic transformations; the chloro group can act as a good leaving group for nucleophilic substitution reactions, while the alcohol can be oxidized or involved in etherification. Researchers may employ this compound in the synthesis of libraries of molecules for biological screening, such as anticancer or antimicrobial agents. Its structural features are reminiscent of intermediates used in creating compounds with potential biological activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12BrClO2

Molecular Weight

279.56 g/mol

IUPAC Name

1-(4-bromophenoxy)-4-chlorobutan-2-ol

InChI

InChI=1S/C10H12BrClO2/c11-8-1-3-10(4-2-8)14-7-9(13)5-6-12/h1-4,9,13H,5-7H2

InChI Key

HNQBHUIJISCNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CCCl)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-Bromophenoxy)-4-chloro-2-butanol with three analogous compounds from the evidence:

Compound Name Key Functional Groups Halogen Substituents Notable Features Potential Applications
This compound Phenoxy, hydroxyl, chloro 4-Bromo (phenoxy), 4-Cl (butanol) Aliphatic chain with dual halogens Hypothesized ion channel modulation
5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Tetrazole, bromophenoxy 4-Bromo (phenoxy) Tetrazole ring (bioisostere for COOH) CLC-1 inhibition for neuromuscular disorders
4-(4-Chlorophenyl)-1-(imidazol-1-yl)-d5-butan-2-ol Imidazole, deuterated butanol, chloro 4-Cl (phenyl) Deuterium labeling, imidazole moiety Metabolic stability enhancement
2-Bromo-4'-chlorobenzophenone Benzophenone, bromo, chloro 2-Bromo, 4-Cl (benzophenone) Aromatic ketone, planar structure Industrial synthesis intermediate
Key Observations:
  • In contrast, the hydroxyl group in this compound may engage in hydrogen bonding but lacks the tetrazole’s aromaticity.
  • Deuterium Effects: The deuterated butanol compound highlights isotopic substitution to prolong half-life, a strategy absent in the target compound.
  • Aromatic vs. Aliphatic Halogens: While 2-bromo-4'-chlorobenzophenone leverages halogens on an aromatic core for electronic effects, the target compound’s aliphatic chlorine may confer distinct steric and solubility properties.

Q & A

Basic: How can synthesis protocols for 1-(4-Bromophenoxy)-4-chloro-2-butanol be optimized to minimize impurities?

Answer:
Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and stoichiometric ratios of intermediates. For example, bromophenol derivatives are prone to forming by-products like sulfonate esters (e.g., 4-bromophenyl methane sulfonate) during epoxide ring-opening reactions . Purification techniques such as column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from dichloromethane can isolate the target compound. Monitoring by HPLC-MS ensures purity (>95%) and identifies residual solvents or unreacted intermediates .

Advanced: What strategies resolve data contradictions between computational predictions and experimental NMR/XRD results for this compound?

Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. For instance, computational models (DFT or molecular dynamics) may predict a preferred stereochemistry, while XRD data (collected using APEX2/SAINT) might reveal a different solid-state conformation due to hydrogen bonding or van der Waals interactions . Validate computational models by refining force fields using experimental data (e.g., bond lengths/angles from SHELXL97). For NMR, compare calculated chemical shifts (via ACD/Labs or Gaussian) with experimental spectra, adjusting for solvent effects and spin-spin coupling .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., bromophenoxy vs. chlorobutanol groups).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+^+) and isotopic patterns (Br/Cl).
  • X-ray diffraction (XRD) : For absolute stereochemical assignment using SHELXL97 refinement .
  • HPLC-PDA : Purity assessment with C18 columns and UV detection at 254 nm .

Advanced: How can researchers investigate the compound’s interaction with biological targets like ion channels?

Answer:
Mechanistic studies require:

  • In vitro assays : Patch-clamp electrophysiology to assess CLC-1 ion channel inhibition (IC50_{50} values) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) between the compound and target proteins.
  • Molecular docking : Use AutoDock Vina to predict binding poses in homology models of ion channels .
  • Mutagenesis studies : Replace key residues (e.g., Tyr/Tyr in CLC-1) to validate interaction sites .

Basic: What are the stability considerations for storing this compound?

Answer:
The compound is sensitive to light and moisture due to its bromophenoxy and chlorinated groups. Store at 0–6°C in amber vials under inert gas (N2_2). Monitor degradation via periodic TLC or HPLC; degradation products may include hydrolyzed alcohols or oxidized ketones .

Advanced: How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Answer:
SAR strategies include:

  • Functional group substitution : Replace the 4-bromophenoxy group with fluorinated analogs to enhance metabolic stability .
  • Stereochemical optimization : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) and compare bioactivity using chiral HPLC .
  • Prodrug design : Introduce ester or amide prodrug moieties to improve solubility and bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Conduct toxicity screening via Ames test (mutagenicity) and acute toxicity assays in rodent models.
  • Dispose of waste via halogen-specific protocols (e.g., incineration for brominated compounds) .

Advanced: How can isotopic labeling (e.g., deuterium) aid in metabolic pathway analysis?

Answer:
Deuterated analogs (e.g., 2^2H-labeled at the butanol chain) enable tracking via LC-MS/MS. Use 2^2H NMR to study metabolic products in liver microsomes. Compare pharmacokinetic parameters (t1/2_{1/2}, Cmax_{max}) between labeled and unlabeled forms to identify rate-limiting steps in metabolism .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:
Dichloromethane or ethyl acetate/hexane mixtures are preferred due to moderate polarity and low boiling points. Avoid protic solvents (e.g., methanol) to prevent esterification or ether cleavage .

Advanced: How can researchers address reproducibility challenges in multi-step syntheses?

Answer:

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time.
  • Design of experiments (DoE) : Optimize variables (e.g., catalyst loading, pH) via response surface methodology.
  • Batch consistency testing : Compare NMR/XRD data across batches to identify critical quality attributes (CQAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.